

# History of Vemircopan (ACH-5228) development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Vemircopan |           |
| Cat. No.:            | B3325219   | Get Quote |

An In-Depth Technical Guide to the Development of Vemircopan (ACH-5228)

### Introduction

**Vemircopan**, also known as ACH-5228 and ALXN2050, is an investigational, orally administered small molecule designed as a second-generation inhibitor of complement factor D.[1][2] Developed initially by Achillion Pharmaceuticals and later by Alexion, AstraZeneca Rare Disease, **Vemircopan** was engineered to offer enhanced potency and a more favorable pharmacokinetic profile compared to its predecessor, danicopan.[3][4] The primary therapeutic rationale for **Vemircopan** was to block the alternative pathway (AP) of the complement system, a critical component of the innate immune system implicated in the pathophysiology of numerous rare diseases.[1] Its development program primarily focused on paroxysmal nocturnal hemoglobinuria (PNH), with explorations into other complement-mediated conditions such as C3 glomerulopathy (C3G), lupus nephritis, and IgA nephropathy.[3][5][6]

Factor D is a serine protease that serves as the rate-limiting enzyme in the activation of the AP. [1][7] By inhibiting Factor D, **Vemircopan** was intended to prevent the cleavage of Factor B, thereby blocking the formation of the C3 convertase (C3bBb) and halting the amplification loop of the complement cascade.[2][8] This mechanism was expected to control both intravascular hemolysis (IVH) and extravascular hemolysis (EVH), offering a potential advantage over C5 inhibitors which primarily address IVH.[7] Despite promising early data, the development of **Vemircopan** was ultimately discontinued due to safety and efficacy concerns that emerged during its clinical evaluation.[9][10]

## **Preclinical Development**



The preclinical development of **Vemircopan** was built on the validation of Factor D as a therapeutic target by the first-generation inhibitor, danicopan.[1] The objective was to create a successor compound with superior potency and pharmacokinetic properties.[4] Preclinical studies demonstrated that **Vemircopan** is a potent and selective inhibitor of Factor D.[4] In vitro assays confirmed its ability to effectively block the alternative complement pathway.[4]

Compared to danicopan, **Vemircopan** exhibited enhanced in vitro potency, lower clearance, and higher bioavailability in animal studies, suggesting the potential for a more favorable dosing regimen and sustained target engagement in humans.[4] In in vitro models using erythrocytes from PNH patients, Factor D inhibitors, including a similar compound ACH-4471, potently inhibited complement-mediated hemolysis at low micromolar concentrations and significantly reduced the deposition of C3 fragments on red blood cells.[11] These findings provided a strong rationale for advancing **Vemircopan** into clinical trials for complement-mediated diseases.[4]

# Clinical Development Phase 1: Healthy Volunteer Studies

**Vemircopan** was evaluated in a Phase 1, randomized, multiple ascending dose (MAD) study in 43 healthy volunteers to assess its safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][12] The results were positive, indicating that the drug was generally well-tolerated across the tested dose ranges.[1] The study established that oral administration of **Vemircopan** could achieve near-complete and sustained inhibition of the alternative pathway.
[1] An Investigational New Drug (IND) application was subsequently cleared by the U.S. FDA in November 2019.[12]

Table 1: Summary of Phase 1 Multiple Ascending Dose (MAD) Study Results

| Parameter        | Dosing Cohorts                                   | Outcome                                                                  |
|------------------|--------------------------------------------------|--------------------------------------------------------------------------|
| Dose Range       | 40 mg to 200 mg twice<br>daily (BID) for 14 days | Generally well-tolerated[1]                                              |
| Pharmacodynamics | 120 mg BID or higher                             | >95% mean inhibition of the<br>Alternative Pathway at steady<br>state[1] |



| Assays Used | AP Hemolysis and AP Wieslab assays | Confirmed near-complete and sustained AP inhibition[1] |

## **Phase 2: Studies in Patient Populations**

The most prominent clinical study for **Vemircopan** was a Phase 2, open-label trial (NCT04170023) evaluating its efficacy and safety as a monotherapy in patients with Paroxysmal Nocturnal Hemoglobinuria (PNH).[13][14] The trial enrolled 29 adults across three cohorts: treatment-naïve, patients switching from the C5 inhibitor eculizumab, and patients rolling over from a danicopan monotherapy study.[14]

Table 2: Phase 2 PNH Study (NCT04170023) - Patient Cohorts

| Cohort            | Number of Participants | Key Baseline<br>Characteristic         |
|-------------------|------------------------|----------------------------------------|
| Treatment-Naïve   | 12                     | Mean Hemoglobin (Hgb):<br>8.1 g/dL[13] |
| Eculizumab-Switch | 11                     | Mean Hemoglobin (Hgb): 9.1 g/dL[13]    |

| Danicopan-Rollover | 6 | Mean Hemoglobin (Hgb): 13.1 g/dL[13] |

The primary endpoint of the study was the change in hemoglobin (Hgb) from baseline to week 12.[14] The study met this endpoint, with clinically meaningful increases in hemoglobin observed in the treatment-naïve and eculizumab-switch cohorts.[14]

Table 3: Phase 2 PNH Study (NCT04170023) - Key Efficacy Results at Week 12



| Cohort            | Mean Change in<br>Hemoglobin (Hgb) from<br>Baseline (g/dL) | Reduction in Lactate<br>Dehydrogenase (LDH)                                                   |
|-------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Treatment-Naïve   | +3.6                                                       | Decreased from ~7x to<br>1.4x the upper limit of<br>normal (ULN) in an interim<br>analysis[7] |
| Eculizumab-Switch | +3.3                                                       | Not specifically reported                                                                     |

| Danicopan-Rollover | -0.4 | Not specifically reported |

Despite meeting the primary efficacy endpoint, the trial was terminated early due to significant concerns regarding breakthrough intravascular hemolysis (BT-IVH).[9][14] A high number of BT-IVH events occurred, indicating suboptimal and inconsistent control of terminal complement activity.[9][14]

Table 4: Phase 2 PNH Study (NCT04170023) - Key Safety Findings

| Safety Parameter                              | Finding                                                                            |
|-----------------------------------------------|------------------------------------------------------------------------------------|
| Breakthrough Intravascular Hemolysis (BT-IVH) | 82 events reported in 25 participants[13] [14]                                     |
| Serious Adverse Events (SAEs)                 | 14 participants reported SAEs, though most were deemed unrelated to Vemircopan[13] |

| Most Common Treatment-Emergent Adverse Event (TEAE) | Headache (reported in 36.4% of patients in an interim analysis)[7] |

**Vemircopan** was also being investigated for other indications, including a Phase 2 trial for IgA nephropathy and lupus nephritis (NCT05097989).[3][6] However, development for these and other indications, including generalized myasthenia gravis, was ultimately discontinued by February 2025 based on a review of safety and efficacy data.[3][10]

## **Signaling Pathways and Experimental Workflows**



# Mechanism of Action: Inhibition of the Alternative Complement Pathway

**Vemircopan** targets Factor D, the pivotal enzyme in the alternative pathway of the complement system. This pathway is a self-amplifying cascade crucial for immune surveillance. In diseases like PNH, its uncontrolled activation on the surface of red blood cells leads to their destruction. **Vemircopan**'s inhibition of Factor D is designed to halt this process at a critical upstream juncture.





Click to download full resolution via product page



Caption: **Vemircopan** inhibits Factor D, preventing the cleavage of Factor B and formation of C3 convertase.

# Clinical Trial Workflow: Phase 2 PNH Study (NCT04170023)

The clinical trial for PNH followed a structured workflow from patient screening to long-term follow-up. This process ensured that eligible patients were enrolled and that safety and efficacy could be monitored systematically over time.





Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial for **Vemircopan** in patients with PNH.



# **Experimental Protocols**

# Alternative Pathway (AP) Hemolysis Assay (Modified Ham Test)

Objective: To assess the ability of a Factor D inhibitor to block alternative pathway-mediated hemolysis of PNH erythrocytes in vitro. This assay mimics the disease mechanism where complement activation on red blood cells leads to their destruction.

### Methodology:

- Erythrocyte Preparation: Red blood cells (erythrocytes) are collected from patients with PNH. The cells are washed multiple times in a buffer solution (e.g., GVB0/MgEGTA, pH 6.4) to remove plasma components and prepare them for the assay. A final cell suspension is prepared at a specific concentration (e.g., 1% hematocrit).[11]
- Serum Preparation: Normal human serum is used as the source of complement proteins. The serum is acidified (e.g., to pH 6.4) to promote activation of the alternative pathway. This acidified serum is typically used at a concentration of 20-50%.[11]
- Inhibitor Preparation: **Vemircopan** (or another test compound) is serially diluted to create a range of concentrations for testing. A vehicle control (e.g., DMSO) is also prepared.
- Assay Reaction:
  - The PNH erythrocytes, acidified normal human serum, and varying concentrations of the Factor D inhibitor are combined in microtiter plate wells.
  - Control wells are included: a buffer-only control (no hemolysis), a water-lysis control (100% hemolysis), and a serum-only control (uninhibited hemolysis).
  - The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow for complement activation and subsequent cell lysis.
- Data Acquisition:
  - Following incubation, the plate is centrifuged to pellet any intact erythrocytes.



- The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
- The amount of hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm) using a spectrophotometer.
- Data Analysis:
  - The percentage of hemolysis for each condition is calculated relative to the 100% lysis control.
  - The data are plotted as percent hemolysis versus inhibitor concentration.
  - A dose-response curve is generated, and the IC50 value (the concentration of inhibitor required to reduce hemolysis by 50%) is calculated to determine the compound's potency.
     [11]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Achillion's ACH-5228 Achieves Positive Results In Phase 1 Multiple Ascending Dose Study In Healthy Volunteers - BioSpace [biospace.com]
- 2. Vemircopan | C29H28BrN7O3 | CID 126642840 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vemircopan Alexion AstraZeneca Rare Disease AdisInsight [adisinsight.springer.com]
- 4. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vemircopan by Alexion Pharmaceuticals for Membranoproliferative Glomerulonephritis Type II (Dense Deposit Disease): Likelihood of Approval [pharmaceutical-technology.com]
- 6. C3 Glomerulopathy: Novel Treatment Paradigms PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]



- 9. pnhnews.com [pnhnews.com]
- 10. AstraZeneca Discontinues Two Alexion Rare Disease Programs Amid Strong Q4 Performance [trial.medpath.com]
- 11. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Achillion Announces Clearance of Investigational New Drug Application for ACH-5228 | Nasdaq [nasdaq.com]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [History of Vemircopan (ACH-5228) development].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325219#history-of-vemircopan-ach-5228-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com